Methyl 3-bromo-2-chloropyridine-4-carboxylate
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Overview
Description
Methyl 3-bromo-2-chloropyridine-4-carboxylate: is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and chlorine atoms at the 3 and 2 positions, respectively, and a carboxylate ester group at the 4 position. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of Methyl 3-bromo-2-chloropyridine-4-carboxylate is not well-documented. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways depending on its targets .
Pharmacokinetics
Factors such as the compound’s molecular weight (25048 g/mol ), and its physical form (liquid ) could influence its bioavailability.
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-2-chloropyridine-4-carboxylate typically involves halogenation and esterification reactions. One common method includes the bromination of 2-chloropyridine followed by esterification with methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using bromine and chlorine gas. The esterification step can be carried out in continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Reduction Reactions: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction Reactions: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Chemistry: Methyl 3-bromo-2-chloropyridine-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Comparison with Similar Compounds
- Methyl 3-bromo-2-fluoropyridine-4-carboxylate
- Methyl 3-chloro-2-bromopyridine-4-carboxylate
- Methyl 3-iodo-2-chloropyridine-4-carboxylate
Uniqueness: Methyl 3-bromo-2-chloropyridine-4-carboxylate is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-bromo-2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGXFJJEPIDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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